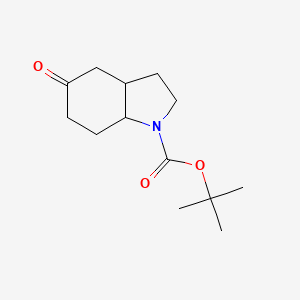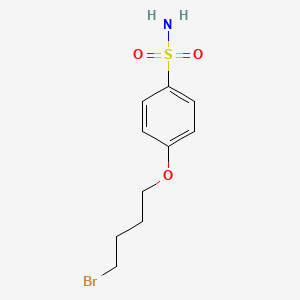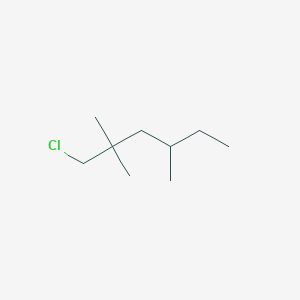
1-Chloro-2,2,4-trimethylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,2,4-trimethylhexane is an organic compound with the molecular formula C9H19Cl. It belongs to the class of chlorinated alkanes, which are hydrocarbons containing one or more chlorine atoms attached to the carbon chain. This compound is characterized by its branched structure, with three methyl groups attached to the hexane backbone. It is used in various chemical processes and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-2,2,4-trimethylhexane can be synthesized through the chlorination of 2,2,4-trimethylhexane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom. The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where the chlorination process is carried out under optimized conditions to maximize yield and purity. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2,2,4-trimethylhexane primarily undergoes substitution reactions due to the presence of the chlorine atom. These reactions include nucleophilic substitution (SN1 and SN2) and elimination reactions (E1 and E2).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used. The reaction conditions may vary depending on the desired mechanism (SN1 or SN2).
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used to promote the elimination of hydrogen chloride (HCl) to form alkenes.
Major Products:
Substitution Reactions: The major products include alcohols, ethers, or other substituted alkanes, depending on the nucleophile used.
Elimination Reactions: The primary product is an alkene, such as 2,2,4-trimethylhex-1-ene.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,2,4-trimethylhexane has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable compound for studying substitution and elimination mechanisms.
Biology: While not directly used in biological systems, its derivatives and related compounds can be used in the development of pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents with potential medicinal properties.
Industry: It is used in the production of specialty chemicals, including solvents, plasticizers, and surfactants.
Wirkmechanismus
The mechanism of action of 1-chloro-2,2,4-trimethylhexane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a transition state in SN2 reactions. In elimination reactions, the compound undergoes deprotonation to form a double bond, resulting in the formation of an alkene. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2,2,4-trimethylpentane: Similar in structure but with a shorter carbon chain.
1-Chloro-2,2,4-trimethylheptane: Similar in structure but with a longer carbon chain.
2-Chloro-2,4,4-trimethylpentane: A positional isomer with the chlorine atom attached to a different carbon.
Uniqueness: 1-Chloro-2,2,4-trimethylhexane is unique due to its specific branching and the position of the chlorine atom, which influences its reactivity and the types of reactions it undergoes. Its branched structure provides steric hindrance, affecting the reaction mechanisms and the stability of intermediates formed during chemical reactions.
Eigenschaften
Molekularformel |
C9H19Cl |
|---|---|
Molekulargewicht |
162.70 g/mol |
IUPAC-Name |
1-chloro-2,2,4-trimethylhexane |
InChI |
InChI=1S/C9H19Cl/c1-5-8(2)6-9(3,4)7-10/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
OSXUTCLBBXNCCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CC(C)(C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13196762.png)



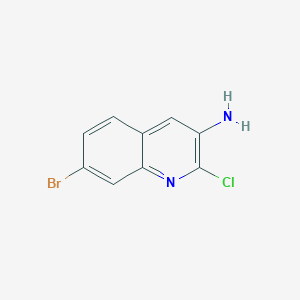

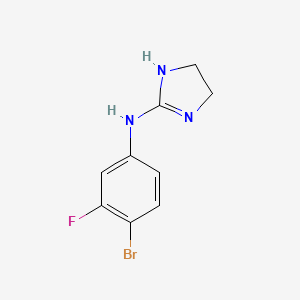
![4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B13196806.png)
![3-[1-(Aminomethyl)cyclobutyl]piperidin-3-OL](/img/structure/B13196811.png)

